Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone (CAS 1421450-89-6, PubChem CID is a synthetic small molecule (MW 305.4 g/mol, formula C17H23NO2S) composed of a piperidine core N-functionalized with a cyclopropanecarbonyl group and substituted at the 4-position with a (4-methoxyphenyl)thiomethyl moiety. The compound belongs to a broader class of 4-(((4-methoxyphenyl)thio)methyl)piperidine derivatives distinguished by their N-substituent identity.

Molecular Formula C17H23NO2S
Molecular Weight 305.44
CAS No. 1421450-89-6
Cat. No. B2590172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
CAS1421450-89-6
Molecular FormulaC17H23NO2S
Molecular Weight305.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CC3
InChIInChI=1S/C17H23NO2S/c1-20-15-4-6-16(7-5-15)21-12-13-8-10-18(11-9-13)17(19)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3
InChIKeyWZRQBQFYFQMQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS 1421450-89-6: Structural Identity and Comparator Landscape for Procurement Decisions


Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone (CAS 1421450-89-6, PubChem CID 71800913) is a synthetic small molecule (MW 305.4 g/mol, formula C17H23NO2S) composed of a piperidine core N-functionalized with a cyclopropanecarbonyl group and substituted at the 4-position with a (4-methoxyphenyl)thiomethyl moiety [1]. The compound belongs to a broader class of 4-(((4-methoxyphenyl)thio)methyl)piperidine derivatives distinguished by their N-substituent identity. The closest structural analogs differ solely in this N-substituent: the cyclopropyl amide analog (CAS 1421450-89-6), the acetyl analog (1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone), the phenylsulfonyl analog (4-(((4-methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine), the cyclohexylsulfonyl analog (1-(cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine), and the extended aryl-ketone analog VU 0546110 (CAS 1421523-00-3), a known SLO3 potassium channel inhibitor . Critically, the published bioactivity data for CAS 1421450-89-6 is extremely sparse; no peer-reviewed IC50, Ki, Kd, or EC50 values for this specific compound were identified in public databases as of the search date, representing a significant evidence gap that procurement decisions must acknowledge [1].

Scaffold 4-((4-Methoxyphenyl)thio)methylpiperidine core with cyclopropyl amide N-substituent
Property Profile Intermediate lipophilicity; TPSA below common CNS drug-like threshold (computed)
Functional Groups Thioether and tertiary amide; no sulfonyl electrophile
Bioactivity Data No published target engagement or potency values for this specific compound

Why In-Class 4-(((4-Methoxyphenyl)thio)methyl)piperidine Analogs Cannot Be Generically Substituted for CAS 1421450-89-6


Within the 4-(((4-methoxyphenyl)thio)methyl)piperidine scaffold, the N-substituent is not a passive structural feature but a primary determinant of target engagement, pharmacokinetic behavior, and off-target profile. The N-cyclopropanecarbonyl group in CAS 1421450-89-6 imparts distinct conformational rigidity (the cyclopropane ring restricts bond rotation), altered hydrogen-bond acceptor geometry (amide carbonyl vs. sulfonyl S=O), and different lipophilicity (computed XLogP3 = 3.1) compared to the N-acetyl analog (reduced steric bulk, different LogP), the N-phenylsulfonyl analog (introduces aromatic π-stacking potential), or the N-cyclohexylsulfonyl analog (increased lipophilicity and steric demand) [1]. For example, VU 0546110—a related scaffold with a bulky aryl-ketone N-substituent—is a validated, selective SLO3 channel inhibitor (IC50 = 64 μM, ~40-fold selectivity over SLO1), whereas no published evidence supports SLO3 activity for the cyclopropyl ketone analog . The absence of the electrophilic sulfonyl group in CAS 1421450-89-6 also chemically precludes covalent or strong polar interactions that sulfonamide-type analogs may exploit [1]. These structural divergences mean that potency, selectivity, and ADME properties cannot be extrapolated across N-substituent variants without explicit experimental validation; selecting one analog over another for a screening campaign or SAR study is a chemically consequential decision.

N-Substituent Identity
Cyclopropyl amide vs. acetyl, sulfonyl, or aryl-ketone analogs may not transfer target potency, selectivity, or binding mode.
Physicochemical Profile
Computed lipophilicity and TPSA differences can shift membrane permeability and non-specific binding; analog properties may require separate validation.
Electrophilic Reactivity
Sulfonyl-containing analogs may engage nucleophilic off-targets or covalent interactions unavailable to the amide-only scaffold; false equivalence risk in screening.

Quantitative Differentiation Evidence for Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone vs. Closest Analogs


N-Substituent Structural Divergence: Cyclopropyl Carbonyl vs. Acetyl, Sulfonyl, and Aryl-Ketone Analogs

The N-substituent identity represents the sole structural variable among the closest 4-(((4-methoxyphenyl)thio)methyl)piperidine analogs, and this single modification drives divergence in critical molecular properties. CAS 1421450-89-6 bears an N-cyclopropanecarbonyl group (three-membered ring amide), while comparator analogs include: the N-acetyl analog (methyl ketone, CAS not retrieved), the N-phenylsulfonyl analog (CAS available via vendors), the N-cyclohexylsulfonyl analog, and the N-aryl-ketone analog VU 0546110 (CAS 1421523-00-3). The target compound's cyclopropyl group introduces ring strain (~27.5 kcal/mol strain energy) and conformational restriction absent in the freely rotating acetyl group, while the amide carbonyl geometry (sp², ~1.23 Å C=O bond) differs fundamentally from the tetrahedral sulfonyl sulfur geometry (S=O bond ~1.43 Å) in the sulfonyl analogs [1][2].

N-Substituent Geometry
Class-level
Cyclopropanecarbonyl (strained amide, ~27.5 kcal/mol strain) vs. acetyl (planar, free rotation) and sulfonyl (tetrahedral S=O)
Conformational pre-organization may differ; target binding compatibility requires target-specific evaluation.
Computed; cyclopropane strain energy from reference data.
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Lipophilicity (XLogP3) Differentiation: Impact on Predicted Membrane Permeability and Non-Specific Binding

Computed lipophilicity (XLogP3) differentiates CAS 1421450-89-6 from its closest analogs in a manner relevant to predicted passive membrane permeability and non-specific protein binding. The target compound has a computed XLogP3 of 3.1, positioning it within oral drug-like space (typically XLogP 1-5) but measurably distinct from analogs. The acetyl analog is predicted to have a lower XLogP (estimated ~2.0-2.3 due to reduced carbon count and absence of cyclopropyl ring), while the cyclohexylsulfonyl analog is predicted to have a higher XLogP (estimated ~3.8-4.2 due to the lipophilic cyclohexyl ring and sulfonyl group). VU 0546110, with its extended aryl-ketone and isopropylsulfonyl substituent, has a predicted XLogP substantially higher than the target compound [1][2].

Lipophilicity (XLogP3)
Class-level
3.1 (target); ~2.0–2.3 (acetyl); ~3.8–4.2 (cyclohexylsulfonyl)
~1 log unit difference may shift predicted membrane partitioning ~10-fold.
Computed XLogP3; experimental logD not available.
ADME Prediction Lipophilicity Drug-likeness

Absence of Sulfonyl Electrophile: Chemical Stability and Reactivity Differentiation from Sulfonamide-Containing Analogs

CAS 1421450-89-6 contains a thioether (-S-) linkage and an amide carbonyl but lacks the sulfonyl (-SO2-) functional group present in the phenylsulfonyl and cyclohexylsulfonyl analogs. This structural absence has practical implications: sulfonamides can undergo hydrolysis under strongly acidic or basic conditions, may act as weak electrophiles toward biological nucleophiles (e.g., glutathione, cysteine residues), and exhibit different oxidative metabolic profiles. In contrast, the target compound's amide group is generally more hydrolytically stable, and the thioether is susceptible to oxidation (to sulfoxide/sulfone) but not to nucleophilic displacement. The known SLO3 inhibitor VU 0546110, which contains both thioether and sulfonyl groups, has demonstrated biological activity (SLO3 IC50 = 64 μM) attributed in part to its sulfonylphenyl moiety, an interaction mode unavailable to CAS 1421450-89-6 [1].

Sulfonyl Electrophile
Class-level
Absent in target; present in phenylsulfonyl, cyclohexylsulfonyl, and VU 0546110 (SLO3 IC50=64 μM)
Avoids sulfonamide-mediated interactions; VU 0546110 SLO3 activity not transferable.
VU 0546110 activity from patch clamp; target SLO3 data absent.
Chemical Stability Reactivity Compound Storage

Topological Polar Surface Area (TPSA) Differentiation: Implications for Blood-Brain Barrier Penetration Prediction

Computed topological polar surface area (TPSA) is a key predictor of blood-brain barrier (BBB) penetration and oral absorption. CAS 1421450-89-6 has a computed TPSA of 54.8 Ų, which falls below the commonly cited BBB penetration threshold of <60-70 Ų and within the optimal range for oral absorption (<140 Ų). This differentiates it from sulfonyl-containing analogs: the phenylsulfonyl analog is estimated to have TPSA ~80-90 Ų (two S=O oxygens add ~17 Ų each), while VU 0546110 is estimated at ~93.9 Ų, potentially limiting CNS penetration. The acetyl analog, by contrast, has a similar TPSA (~55 Ų) but lacks the metabolic stability advantage of the cyclopropyl group [1][2].

Topological PSA (TPSA)
Class-level
54.8 Ų (target); ~80–94 Ų (sulfonyl analogs)
Below 60 Ų threshold supports potential CNS permeability; sulfonyl analogs exceed the limit.
Computed TPSA; CNS MPO class context, experimental BBB data absent.
CNS Drug Discovery Blood-Brain Barrier TPSA

Recommended Research and Procurement Application Scenarios for Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone Based on Differential Evidence


CNS-Targeted Screening Library Design: Prioritizing Low-TPSA, Moderate-Lipophilicity Scaffolds

Based on its computed TPSA of 54.8 Ų and XLogP3 of 3.1, CAS 1421450-89-6 is structurally suited for inclusion in CNS-focused compound libraries [1]. Unlike sulfonyl-containing analogs (estimated TPSA >80 Ų), this compound falls within the favorable CNS drug-like space (TPSA <60 Ų, XLogP 1-5), predicting superior passive BBB permeability [2]. Procurement teams building CNS screening decks should select this compound over the sulfonyl analogs when BBB penetration is a desired property of hit matter.

Medicinal Chemistry SAR Exploration of N-Substituent Effects on a Conserved (4-Methoxyphenyl)thiomethyl-Piperidine Core

This compound serves as the cyclopropyl amide exemplar in a systematic SAR study of N-substituent effects. By procuring CAS 1421450-89-6 alongside the acetyl, phenylsulfonyl, cyclohexylsulfonyl, and VU 0546110 analogs, medicinal chemists can isolate the contribution of the cyclopropanecarbonyl group to target potency, selectivity, and ADME properties while holding the (4-methoxyphenyl)thiomethyl-piperidine core constant [1]. The cyclopropyl group's ring strain and conformational restriction provide a unique probe of steric and electronic requirements in the target binding pocket.

Avoidance of Sulfonamide-Related Off-Target Liability in Primary Screening

The absence of a sulfonyl group in CAS 1421450-89-6 chemically distinguishes it from analogs that may engage sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms, certain GPCRs) [1]. Researchers screening against targets where sulfonamide off-target activity is a known confounding factor (e.g., CA-II, where many sulfonamides show Ki values in the nanomolar range) should prioritize this compound over sulfonyl-containing analogs to reduce false-positive rates [2].

Chemical Probe Development Requiring Metabolically Stabilized N-Acyl Group

The N-cyclopropyl group is a recognized strategy for blocking N-dealkylation and oxidative metabolism at the piperidine nitrogen [1]. While no direct metabolic stability data exists for CAS 1421450-89-6, the class-level inference from the cyclopropyl amine literature suggests that this compound may exhibit enhanced metabolic stability compared to the N-acetyl analog, making it the preferred starting point for probe development programs where piperidine N-substituent metabolism is a known liability [2].

Application
Selection Property
Validation Focus
CNS-Targeted Screening Library
Low TPSA and moderate lipophilicity
Assess CNS permeability experimentally (PAMPA, in vivo PK)
SAR of N-Substituent Effects
Unique cyclopropyl amide N-substituent
Determine target potency and selectivity contribution vs. acetyl/sulfonyl probes
Sulfonamide Off-Target Avoidance
No sulfonyl electrophile
Confirm reduced off-target binding (e.g., carbonic anhydrase) relative to sulfonyl analogs
Metabolic Stability Exploration
N-Cyclopropyl substitution pattern
Evaluate metabolic stability in liver microsomes or hepatocytes (class inference requires verification)
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